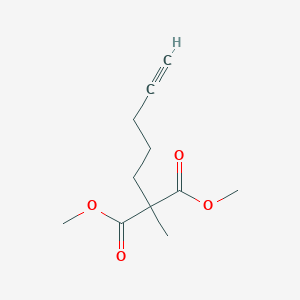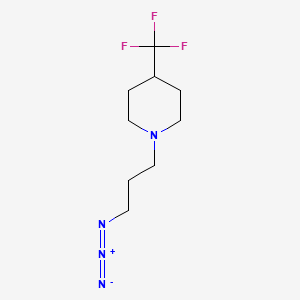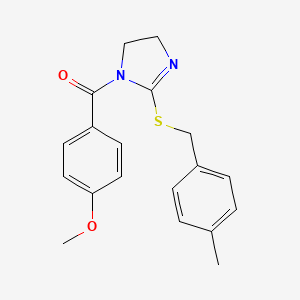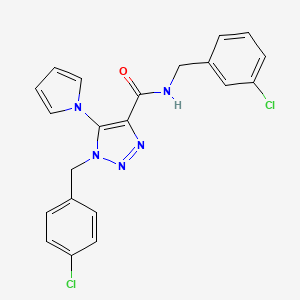![molecular formula C16H14ClN3O5S3 B2410904 Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887209-68-9](/img/structure/B2410904.png)
Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a thiophene moiety, which is a five-membered ring containing four carbon atoms and a sulfur atom . It also contains a benzothiazole group, which is a fused aromatic ring containing a benzene and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a thiophene ring attached to a benzothiazole ring via an imino group .Scientific Research Applications
Chemical Properties and Synthesis
- Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is studied for its chemical properties and synthesis methods. One research discusses the synthesis of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives, highlighting the compound's stability and reaction behaviors under various conditions (Carrington, Clarke, Hughes, & Scrowston, 1972).
Synthesis of Derivatives
- Another study focuses on synthesizing derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, exploring the compound's interaction with different chemical reagents to create novel compounds (Mohamed, 2021). This research indicates a broad range of possible derivatives from the base compound.
Antimicrobial Activities
- The antimicrobial activities of synthesized derivatives of similar compounds are explored in various studies. For instance, derivatives of 2-ethoxy carbonyl methylene thiazol-4-one were tested for their antimicrobial properties against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008). This suggests the potential of this compound in antimicrobial applications.
Antitumor Activities
- Studies also examine the antitumor properties of certain derivatives. For example, research into the synthesis of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivatives found potential antitumor activities in certain synthesized compounds (Mohareb & Gamaan, 2018). Similarly, novel benzenesulfonamides derived from similar compounds demonstrated significant cytotoxic activities against various cancer cell lines (Tomorowicz et al., 2020).
Crystal Structure Analysis
- The crystal structure of derivatives related to this compound has been studied, providing insights into molecular interactions and stability (Choi, Seo, Son, & Lee, 2009). These studies contribute to understanding the compound's physical and chemical characteristics.
properties
IUPAC Name |
ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S3/c1-2-25-14(21)8-20-10-4-3-9(28(18,23)24)7-12(10)27-16(20)19-15(22)11-5-6-13(17)26-11/h3-7H,2,8H2,1H3,(H2,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDLKPQYVWODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)



![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)

![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)
